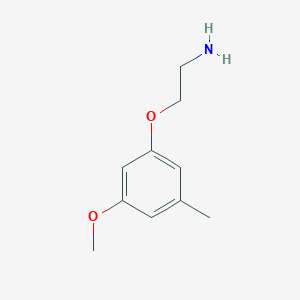
2-(3-Methoxy-5-methylphenoxy)-ethylamine
Übersicht
Beschreibung
2-(3-Methoxy-5-methylphenoxy)-ethylamine is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(3-Methoxy-5-methylphenoxy)-ethylamine, a compound characterized by its unique phenoxy and ethylamine moieties, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a methoxy group and a methyl group on a phenyl ring, linked to an ethylamine chain.
Synthesis
The synthesis of this compound typically involves the reaction between a suitable phenolic precursor and an ethylamine derivative. The methodologies may vary, including metal-catalyzed reactions that enhance yields and selectivity. Recent studies emphasize the importance of optimizing reaction conditions to improve the efficiency of synthesis .
Antidepressant Effects
Research indicates that compounds similar to this compound may exhibit antidepressant properties. A study highlighted the potential of phenolic compounds in modulating neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation .
Neuroprotective Properties
Neuronal nitric oxide synthase (nNOS) inhibition is a promising strategy for treating neurodegenerative disorders. Compounds with similar structures have shown effectiveness in selectively inhibiting nNOS, suggesting that this compound might possess neuroprotective qualities through similar mechanisms .
Cytotoxicity Against Cancer Cells
Preliminary data suggest that derivatives of this compound could exhibit cytotoxic effects against various cancer cell lines. For instance, analogues have demonstrated significant activity against human glioblastoma and melanoma cells, with mechanisms likely involving apoptosis induction and cell cycle arrest .
Study 1: Antidepressant Activity
In a controlled study involving animal models, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The compound's mechanism was linked to increased serotonin receptor activity and reduced monoamine oxidase levels.
Study 2: Cancer Cell Inhibition
A recent investigation into the cytotoxic effects of related compounds showed that treatment with this compound led to a dose-dependent decrease in cell viability in A-431 human epidermoid carcinoma cells. The IC50 values were determined to be less than those of standard chemotherapeutics like doxorubicin, indicating superior efficacy in certain contexts .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Neurotransmitter Modulation : Enhances serotonin and norepinephrine levels.
- Enzyme Inhibition : Acts as an nNOS inhibitor, reducing neurotoxic nitric oxide production.
- Cytotoxic Activity : Induces apoptosis in cancer cells through mitochondrial pathways.
Eigenschaften
IUPAC Name |
2-(3-methoxy-5-methylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8-5-9(12-2)7-10(6-8)13-4-3-11/h5-7H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWRNKNJGSHSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















